5,6-Dichloro-1h-benzimidazole-4,7-dione
Overview
Description
5,6-Dichloro-1h-benzimidazole-4,7-dione is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and two carbonyl groups at the 4 and 7 positions on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1h-benzimidazole-4,7-dione typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1h-benzimidazole with an oxidizing agent to introduce the carbonyl groups at the 4 and 7 positions. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1h-benzimidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carbonyl groups.
Scientific Research Applications
5,6-Dichloro-1h-benzimidazole-4,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1h-benzimidazole-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1h-benzimidazole hydrochloride: Similar in structure but with a hydrochloride group.
5,6-Diiodo-1h-benzotriazole: Contains iodine atoms instead of chlorine, affecting its reactivity and applications.
5,6-Dichloro-1h-benzimidazole-2-thiol: Contains a thiol group, which imparts different chemical properties.
Uniqueness
5,6-Dichloro-1h-benzimidazole-4,7-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which provide distinct reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazole-4,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-2-3(9)7(13)5-4(6(2)12)10-1-11-5/h1H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVOHPUJZLSPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C(=C(C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293739 | |
Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34674-41-4 | |
Record name | NSC91836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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